(R)-Methotrexate-d3

Therapeutic Drug Monitoring LC-MS/MS Bioanalysis

(R)-Methotrexate-d3 is a deuterium-labeled analog of the antimetabolite drug methotrexate, intended specifically as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis via LC-MS/MS and related analytical methods. The compound is characterized by high chemical and isotopic purity (≥98-99%), a molecular formula of C20H19D3N8O5, and a molecular weight of 457.46 g/mol.

Molecular Formula C20H22N8O5
Molecular Weight 457.5 g/mol
Cat. No. B12413040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methotrexate-d3
Molecular FormulaC20H22N8O5
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m1/s1/i1D3
InChIKeyFBOZXECLQNJBKD-JJMJVRKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Methotrexate-d3: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of Methotrexate


(R)-Methotrexate-d3 is a deuterium-labeled analog of the antimetabolite drug methotrexate, intended specifically as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis via LC-MS/MS and related analytical methods . The compound is characterized by high chemical and isotopic purity (≥98-99%), a molecular formula of C20H19D3N8O5, and a molecular weight of 457.46 g/mol [1]. It is supplied as a solid or as a certified reference material (CRM) solution, and it is utilized in therapeutic drug monitoring, pharmacokinetic studies, and bioanalytical method validation [2].

(R)-Methotrexate-d3 Procurement: Why Unlabeled Methotrexate or Generic Internal Standards Cannot Be Substituted


Substituting (R)-Methotrexate-d3 with unlabeled methotrexate or a non-isotopic internal standard introduces significant analytical error, particularly in complex biological matrices [1]. While an unlabeled analyte can serve as an external standard, it fails to compensate for matrix effects, ionization suppression, and variations in sample preparation [2]. The use of a structurally dissimilar internal standard or a 13C-labeled alternative may result in differential chromatographic retention times or susceptibility to deuterium-hydrogen exchange, leading to compromised assay accuracy and precision [3]. Consequently, the deuterium-labeled (R)-Methotrexate-d3, as a true SIL-IS, is essential for achieving the regulatory-required method validation parameters in LC-MS/MS bioanalysis [2].

Quantitative Performance Differentiation: (R)-Methotrexate-d3 vs. Unlabeled Methotrexate and 13C-Labeled Alternatives


(R)-Methotrexate-d3 Assay Precision and Accuracy in Human Plasma LC-MS/MS

In a validated LC-MS3 method for methotrexate quantification in human plasma, the use of (R)-Methotrexate-d3 as an internal standard enabled a linear calibration range of 10–3000 ng/mL with R² ≥ 0.995 [1]. Intra- and inter-day accuracies were below 3.72% and precisions were below 7.78% at all concentration levels [1]. This performance is contingent on the near-identical chromatographic and ionization behavior of the deuterated internal standard compared to the unlabeled analyte, which mitigates matrix effects [1].

Therapeutic Drug Monitoring LC-MS/MS Bioanalysis

(R)-Methotrexate-d3 Isotopic Purity Specification for Reliable Quantification

The isotopic purity of (R)-Methotrexate-d3 is a critical parameter for its function as an internal standard. Vendor specifications indicate a purity of ≥98-99% for the deuterated forms [1]. This high isotopic enrichment ensures that the signal in the MS/MS channel for the internal standard is predominantly from the d3-labeled species, minimizing cross-talk with the unlabeled analyte channel [2].

Stable Isotope Labeling Quality Control Method Validation

(R)-Methotrexate-d3 vs. 13C-Labeled Methotrexate: Risk of Deuterium-Hydrogen Exchange

A key differentiator for deuterated internal standards like (R)-Methotrexate-d3 is the potential for deuterium-hydrogen exchange, which can occur under certain analytical or storage conditions . In contrast, 13C-labeled internal standards are not susceptible to this exchange . While 13C-labeled methotrexate may offer superior stability against this specific phenomenon, the deuterium label in (R)-Methotrexate-d3 is positioned on a methyl group, which is generally stable, and the compound is widely used in validated methods, indicating its robustness for the intended application [1]. The choice between d3 and 13C-labeled internal standards often involves a trade-off between the lower cost and wider availability of deuterated standards versus the absolute stability of 13C labels [2].

Internal Standard Selection LC-MS/MS Isotope Effects

(R)-Methotrexate-d3 Certified Reference Material (CRM) Format for Regulatory Compliance

(R)-Methotrexate-d3 is available as a Certified Reference Material (CRM) solution from Cerilliant (100 μg/mL in methanol with 0.01N NaOH) . The CRM grade is manufactured under ISO 17034 and ISO/IEC 17025 accreditation, providing documented traceability and a certified concentration value with an associated uncertainty [1]. This contrasts with technical-grade or research-grade (R)-Methotrexate-d3, which may not carry the same level of characterization or compliance documentation.

Certified Reference Material Method Validation Quality Control

(R)-Methotrexate-d3 Chromatographic Co-elution and MS/MS Transition Specificity

In a validated LC-MS3 method, (R)-Methotrexate-d3 co-eluted with unlabeled methotrexate on an Agilent Poroshell 120 SB-C18 column (4.6 × 50 mm, 2.7 µm) under isocratic conditions (60% 0.1% formic acid in water, 40% 0.1% formic acid in acetonitrile), achieving a total run time of only 3 minutes [1]. The specific MS3 transition for the internal standard was m/z 458.2→311.2→175.1, compared to m/z 455.2→308.2→175.1 for the unlabeled analyte [1]. This close but distinct transition allows for simultaneous, interference-free quantification.

Chromatography Mass Spectrometry Method Development

(R)-Methotrexate-d3 Purity Specification for Quantitative Accuracy

The chemical purity of (R)-Methotrexate-d3 is a key determinant of its suitability as an internal standard. Commercial sources specify a purity of ≥98% for the solid or >99.0% for the neat compound . This high purity ensures that the mass of the internal standard used in preparing calibration standards and quality control samples is accurately known, directly impacting the trueness of the analytical method [1].

Chemical Purity Bioanalysis Quality Control

Optimal Use Cases for (R)-Methotrexate-d3 in Bioanalytical and Clinical Research


Clinical Therapeutic Drug Monitoring (TDM) of Methotrexate

For hospital and reference laboratories performing LC-MS/MS-based TDM of methotrexate, (R)-Methotrexate-d3 is the preferred internal standard. The CRM solution format (e.g., Cerilliant M-153) offers a ready-to-use, certified concentration, eliminating the hazards and weighing errors associated with handling the acutely toxic powder . This directly supports the high-throughput and regulatory compliance required for clinical sample analysis [1].

Validated Bioanalytical Methods for Pharmacokinetic Studies

In pharmaceutical R&D and CROs, (R)-Methotrexate-d3 is essential for developing and validating LC-MS/MS methods for quantifying methotrexate in plasma and other biological matrices. Its use enables the achievement of the high accuracy (<3.72% intra- and inter-day) and precision (<7.78%) required for regulatory submissions (e.g., FDA, EMA) [2]. The high isotopic purity ensures minimal interference and reliable quantification across a wide linear range [3].

Quality Control and Method Transfer for Generic Drug Development

Analytical laboratories involved in the development and quality control of generic methotrexate formulations rely on (R)-Methotrexate-d3 as a stable isotope-labeled internal standard. Its use facilitates method transfer and validation by providing a robust and reproducible reference point that compensates for inter-laboratory variability in instrumentation and sample preparation [4]. The availability of both solid and CRM formats allows for flexible integration into existing workflows.

Fundamental Research into Methotrexate Metabolism and Pharmacodynamics

In academic and preclinical research settings, (R)-Methotrexate-d3 serves as a tracer to investigate the drug's metabolism, transport, and polyglutamation. Its deuterium label allows for precise quantification of methotrexate and its metabolites in complex in vitro and in vivo systems without altering the drug's biochemical properties [5]. This is crucial for studies exploring mechanisms of resistance or drug-drug interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Methotrexate-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.